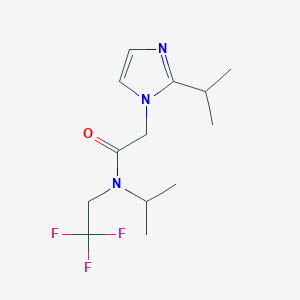![molecular formula C12H15FN4O B7643534 5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole](/img/structure/B7643534.png)
5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a tetrazole derivative that has been synthesized using various methods. The synthesis of this compound has been done using different approaches, including the use of various reagents and catalysts. The compound has been found to exhibit various biochemical and physiological effects, making it an attractive compound for scientific research.
Mécanisme D'action
The mechanism of action of 5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole is not fully understood. However, studies have shown that the compound acts on various molecular targets in the body, including enzymes and receptors. The compound has been found to inhibit the activity of certain enzymes involved in inflammation and cancer, leading to its potential use in the treatment of these diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. The compound has also been found to exhibit anticancer activity, making it a potential candidate for cancer therapy. In addition, the compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole in lab experiments include its potential use in the treatment of various diseases, its ability to exhibit various biochemical and physiological effects, and its relatively easy synthesis. The limitations of using the compound in lab experiments include the lack of a full understanding of its mechanism of action and potential side effects.
Orientations Futures
Future research on 5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole could include further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. In addition, the compound could be studied for its potential use in the treatment of other diseases, including neurological disorders. Further research could also focus on the development of analogs of the compound with improved efficacy and reduced side effects.
Méthodes De Synthèse
The synthesis of 5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole has been achieved using different methods. One of the methods involves the reaction of 2-fluoro-3-methylphenol with 1-bromo-3-chloropropane in the presence of a base to form 5-(2-fluoro-3-methylphenoxy)-1-(3-chloropropyl)tetrazole. This intermediate compound is then reacted with isopropylamine to yield the final product. Other methods involve the use of different reagents and catalysts.
Applications De Recherche Scientifique
5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole has been found to exhibit various biochemical and physiological effects, making it an attractive compound for scientific research. The compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that the compound has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. The compound has also been found to exhibit anticancer activity, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
5-[(2-fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O/c1-8(2)17-11(14-15-16-17)7-18-10-6-4-5-9(3)12(10)13/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFBGOXFDFIUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NN=NN2C(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7643452.png)
![N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643460.png)
![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)
![N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B7643477.png)

![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-[[1-(2-methylpropyl)imidazol-2-yl]methyl]urea](/img/structure/B7643481.png)
![N-[3-hydroxy-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643484.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643489.png)
![3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643502.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643510.png)
![N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643512.png)
![1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea](/img/structure/B7643532.png)
![2-[[3-(2,5-Dimethylpyrrolidine-1-carbonyl)phenyl]methylamino]pyridine-3-carbonitrile](/img/structure/B7643542.png)
![3-methyl-N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643549.png)